ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
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Overview
Description
Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl It is a hydrochloride salt of ethyl 2-amino-2-methyl-3-phenylpropanoate, which is an ester derivative of phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride typically involves the esterification of 2-amino-2-methyl-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-amino-3-phenylpropanoate hydrochloride: Similar structure but lacks the methyl group at the 2-position.
Ethyl 3-amino-2-phenylpropanoate hydrochloride: Similar structure but with the amino group at a different position.
2-Methyl-3-phenylpropanoic acid: The carboxylic acid form of the compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Biological Activity
Ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride, commonly referred to as a derivative of phenylalanine, has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the compound's biological activity, including its metabolic pathways, enzyme interactions, and therapeutic implications.
Chemical Structure and Properties
This compound has the molecular formula C11H15ClN2O2 and a molecular weight of approximately 232.70 g/mol. Its structure features an ethyl ester group attached to an amino acid derivative, which contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C11H15ClN2O2 |
Molecular Weight | 232.70 g/mol |
CAS Number | 64282-11-7 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for various enzymes, facilitating metabolic reactions that lead to the production of biologically active molecules. Its ester group can be hydrolyzed to release the active amino acid, which may interact with neurotransmitter receptors or influence metabolic pathways related to amino acid metabolism .
Antimicrobial Activity
Recent studies have indicated that compounds similar to ethyl 2-amino-2-methyl-3-phenylpropanoate exhibit significant antimicrobial properties. For instance, derivatives have been tested for their efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation . The mechanism is thought to involve the disruption of bacterial cell wall synthesis or interference with protein synthesis.
Antifungal Activity
Research has demonstrated that related compounds possess antifungal activity against pathogenic fungi. Ethyl esters derived from amino acids have been shown to inhibit fungal growth significantly, suggesting potential applications in treating fungal infections . The inhibition percentages observed in studies ranged from 50% to over 90% at varying concentrations, indicating strong antifungal properties.
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Studies have suggested that such compounds can modulate neurotransmitter levels and protect neuronal cells from apoptosis by inhibiting caspase activity . This action could provide a therapeutic avenue for conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of ethyl derivatives against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, with a minimum inhibitory concentration (MIC) established at 50 µg/mL for both strains.
- Neuroprotective Study : In vitro studies using neuronal cell lines demonstrated that treatment with this compound resulted in reduced cell death under oxidative stress conditions. The compound was shown to decrease reactive oxygen species (ROS) levels and enhance cell viability by up to 70% compared to untreated controls.
Properties
IUPAC Name |
ethyl 2-amino-2-methyl-3-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-11(14)12(2,13)9-10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSZMHAHDAKRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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